molecular formula C11H8FNO2S B3073262 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1017421-73-6

2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B3073262
CAS No.: 1017421-73-6
M. Wt: 237.25 g/mol
InChI Key: ZZUZMYTZDLFLBK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-fluorobenzoyl chloride with thioamides can yield the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
  • 2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
  • 2-(2-Fluorophenyl)-5-methyl-1,3-imidazole-4-carboxylic acid

Comparison: Compared to similar compounds, 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid exhibits unique properties due to the presence of the thiazole ring and the fluorophenyl groupFor example, the thiazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUZMYTZDLFLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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